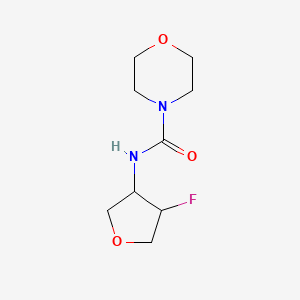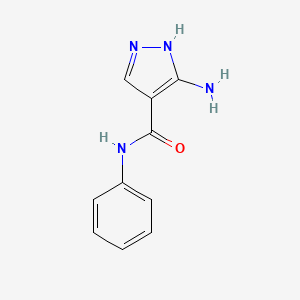
(2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound that likely contains a thiophene moiety, a pyridine ring, and a thiazepane ring. Thiophene derivatives are known for their wide range of applications in material science and pharmaceuticals due to their diverse biological activities, which include antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties . Additionally, polymeric thiophenes are used in various electronic devices such as transistors and solar cells .
Synthesis Analysis
The synthesis of related thiophene compounds typically involves the reaction of precursor molecules under controlled conditions. For example, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound with a similar thiophene structure, was achieved by reacting 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one with orthophosphoric acid in dry ethanol. The reaction was monitored by thin-layer chromatography (TLC) and the product was purified using silica gel chromatography . Although the exact synthesis of this compound is not detailed, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of thiophene-related compounds is often characterized by X-ray diffraction studies. For instance, the crystal structure of a related compound was determined to be triclinic with specific space group parameters . Theoretical calculations such as Hartree-Fock (HF) and Density Functional Theory (DFT) methods are also employed to predict structural parameters and vibrational frequencies, which are then compared with experimental data . These methods, along with spectroscopic techniques like FT-IR, are crucial for understanding the molecular structure of complex heterocyclic compounds.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions due to their reactive sulfur-containing ring. The specific reactivity of this compound is not provided, but it can be inferred that such a molecule would undergo reactions typical of thiophenes, such as electrophilic aromatic substitution. The presence of other functional groups like the pyridine and thiazepane rings would also influence its reactivity, potentially leading to complex reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The crystal structure, as well as the electronic properties such as the Molecular Electrostatic Potential (MEP) map and frontier molecular orbitals, can provide insights into the compound's reactivity, polarity, and intermolecular interactions . The MEP map, in particular, helps in understanding the distribution of electrostatic potential across the molecule, which is important for predicting sites of chemical reactivity. The physical properties such as solubility, melting point, and boiling point are determined by the molecular structure and are essential for practical applications in pharmaceuticals and materials science.
properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS3/c1-20-15-12(4-2-7-17-15)16(19)18-8-6-14(22-11-9-18)13-5-3-10-21-13/h2-5,7,10,14H,6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGAMXNHVIODQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)
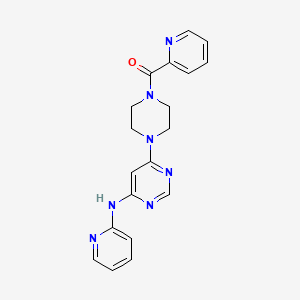
![N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2537590.png)
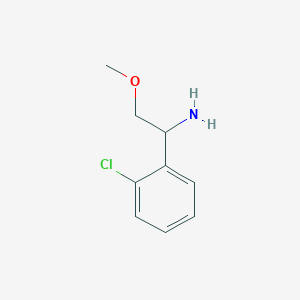
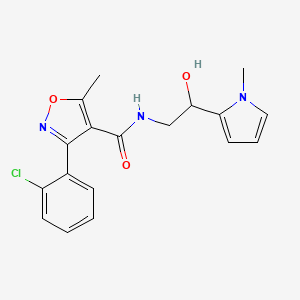
![Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2537593.png)
![3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one](/img/structure/B2537595.png)



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2537606.png)
